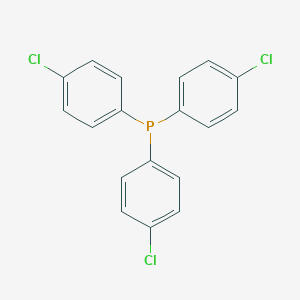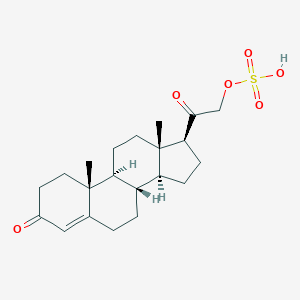
Deoxycorticosterone sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxycorticosterone sulfate (DOCS) is a steroid hormone that is synthesized in the zona fasciculata of the adrenal cortex. It plays an important role in regulating electrolyte balance, blood pressure, and glucose metabolism. DOCS has been studied for its potential therapeutic applications in various diseases, including hypertension, diabetes, and obesity.
Mécanisme D'action
Deoxycorticosterone sulfate acts on the mineralocorticoid receptor (MR) in the kidney, which regulates the reabsorption of sodium and water. Deoxycorticosterone sulfate also acts on the glucocorticoid receptor (GR) in the liver, which regulates glucose metabolism and insulin sensitivity. Deoxycorticosterone sulfate has been shown to increase the expression of several genes involved in glucose metabolism, including glucose transporter 4 (GLUT4) and insulin receptor substrate 2 (IRS2).
Effets Biochimiques Et Physiologiques
Deoxycorticosterone sulfate has several biochemical and physiological effects. It increases the reabsorption of sodium and water in the kidney, which leads to an increase in blood volume and blood pressure. Deoxycorticosterone sulfate also increases the expression of several genes involved in glucose metabolism, which leads to an increase in insulin sensitivity and glucose uptake in the liver and skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
Deoxycorticosterone sulfate has several advantages for lab experiments. It is readily available and can be synthesized easily. Deoxycorticosterone sulfate is also stable and can be stored for long periods of time. However, there are some limitations to using Deoxycorticosterone sulfate in lab experiments. Deoxycorticosterone sulfate can be expensive, and its effects can be difficult to measure accurately. Deoxycorticosterone sulfate also has a short half-life, which can make it difficult to maintain a steady concentration in cell and animal models.
Orientations Futures
There are several future directions for research on Deoxycorticosterone sulfate. One area of interest is the potential therapeutic applications of Deoxycorticosterone sulfate in the treatment of hypertension, diabetes, and obesity. Another area of interest is the role of Deoxycorticosterone sulfate in regulating electrolyte balance and blood pressure in the kidney. Further research is also needed to determine the optimal dosage and administration of Deoxycorticosterone sulfate for therapeutic applications. Finally, more research is needed to understand the molecular mechanisms underlying the effects of Deoxycorticosterone sulfate on glucose metabolism and insulin sensitivity.
Méthodes De Synthèse
Deoxycorticosterone sulfate is synthesized from cholesterol in the zona fasciculata of the adrenal cortex. The synthesis process involves several enzymatic reactions, including the conversion of cholesterol to pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (DHEA), which is then converted to Deoxycorticosterone sulfate by the enzyme 3β-hydroxysteroid dehydrogenase.
Applications De Recherche Scientifique
Deoxycorticosterone sulfate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects in various cell and animal models. Deoxycorticosterone sulfate has also been investigated for its role in regulating glucose metabolism and insulin sensitivity. Studies have suggested that Deoxycorticosterone sulfate may have potential therapeutic applications in the treatment of hypertension, diabetes, and obesity.
Propriétés
Numéro CAS |
1420-82-2 |
|---|---|
Nom du produit |
Deoxycorticosterone sulfate |
Formule moléculaire |
C21H30O6S |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H30O6S/c1-20-9-7-14(22)11-13(20)3-4-15-16-5-6-18(19(23)12-27-28(24,25)26)21(16,2)10-8-17(15)20/h11,15-18H,3-10,12H2,1-2H3,(H,24,25,26)/t15-,16-,17-,18+,20-,21-/m0/s1 |
Clé InChI |
PFWWYTIRUGAMOH-YFWFAHHUSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CCC34C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CCC34C |
Synonymes |
deoxycorticosterone sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



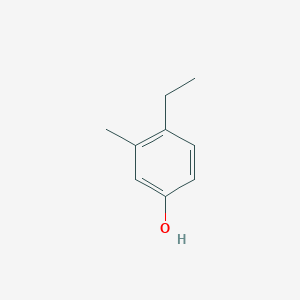
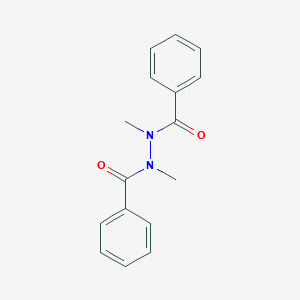
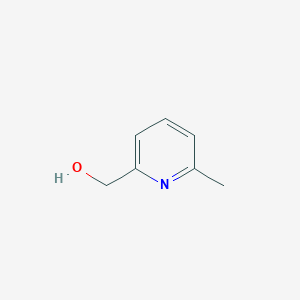
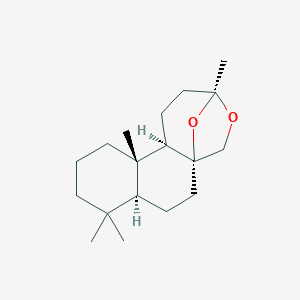
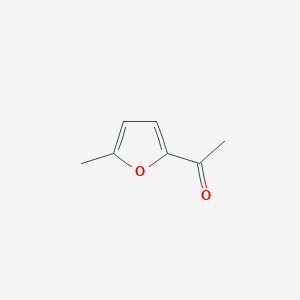
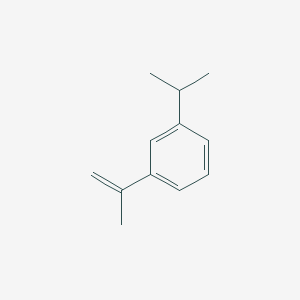
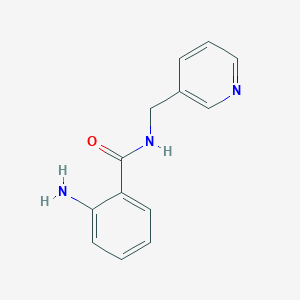
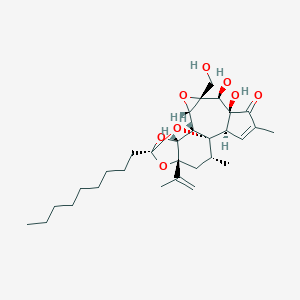
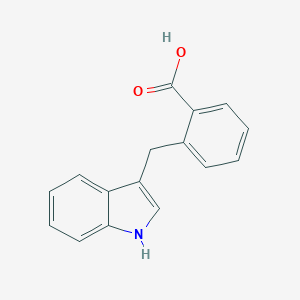
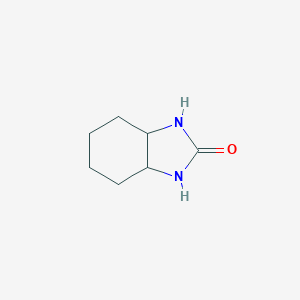
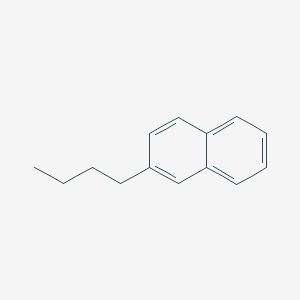
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B71982.png)

